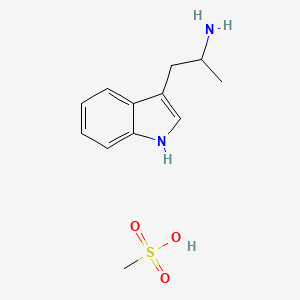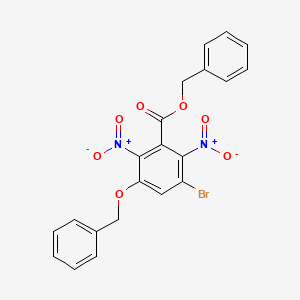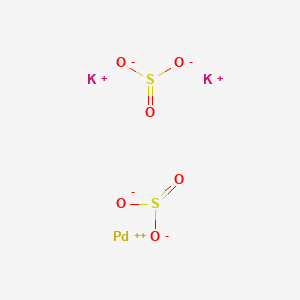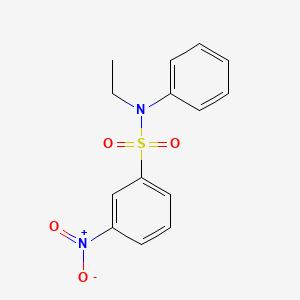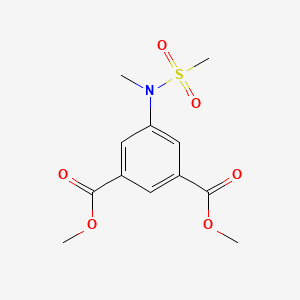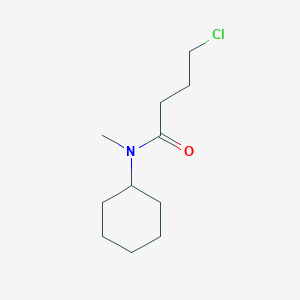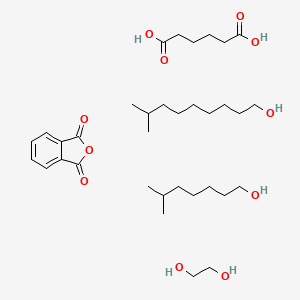
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol
Übersicht
Beschreibung
The compound “2-benzofuran-1,3-dione; ethane-1,2-diol; hexanedioic acid; 6-methylheptan-1-ol; 8-methylnonan-1-ol” is a complex chemical entity composed of multiple functional groups and structural motifs. Each component of this compound contributes unique chemical properties and potential applications. This compound can be seen as a hybrid molecule, combining the characteristics of benzofuran derivatives, diols, dicarboxylic acids, and alcohols.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
2-Benzofuran-1,3-dione: . The reaction typically occurs at high temperatures (320-400°C) and involves molecular oxygen.
-
Ethane-1,2-diol: The reaction is catalyzed by either acids or bases and occurs at elevated temperatures .
-
Hexanedioic acid:
-
6-Methylheptan-1-ol: : This primary alcohol can be synthesized through various organic reactions, including the reduction of the corresponding aldehyde or ketone .
-
8-Methylnonan-1-ol: : This compound can be synthesized using ozonolysis of appropriate alkenes followed by reduction .
Industrial Production Methods
Phthalic Anhydride: Produced on a large scale using the oxidation of o-xylene or naphthalene in the presence of vanadium pentoxide catalyst.
Ethylene Glycol: Manufactured by the hydration of ethylene oxide in large industrial plants.
Adipic Acid: Produced by the oxidation of KA oil with nitric acid in large-scale chemical plants.
Analyse Chemischer Reaktionen
Types of Reactions
-
2-Benzofuran-1,3-dione
Hydrolysis: Reacts with water to form phthalic acid.
Amination: Reacts with amines to form phthalimides.
-
Ethane-1,2-diol
Oxidation: Can be oxidized to oxalic acid using strong oxidizing agents.
Esterification: Reacts with carboxylic acids to form esters.
-
Hexanedioic acid
Decarboxylation: Upon heating, it can decarboxylate to form cyclopentanone.
Polymerization: Reacts with diamines to form polyamides like nylon-6,6.
-
6-Methylheptan-1-ol
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.
Esterification: Reacts with acids to form esters.
-
8-Methylnonan-1-ol
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid, and chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Vanadium pentoxide, sulfuric acid, and various metal catalysts.
Major Products
Phthalic Acid: From hydrolysis of 2-benzofuran-1,3-dione.
Oxalic Acid: From oxidation of ethane-1,2-diol.
Cyclopentanone: From decarboxylation of hexanedioic acid.
Esters: From esterification reactions of alcohols with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
2-Benzofuran-1,3-dione: Used as an intermediate in the synthesis of dyes, perfumes, and pharmaceuticals.
Ethane-1,2-diol: Used as a precursor in the production of polyesters and antifreeze formulations.
Hexanedioic acid: Used in the production of nylon-6,6 and other polyamides.
Biology and Medicine
2-Benzofuran-1,3-dione: Investigated for its potential antimicrobial properties.
Ethane-1,2-diol: Studied for its role in cryopreservation and as a solvent in biological applications.
Industry
2-Benzofuran-1,3-dione: Used in the production of plasticizers for plastics.
Ethane-1,2-diol: Widely used in antifreeze and coolant formulations.
Hexanedioic acid: Key component in the manufacture of synthetic fibers.
Wirkmechanismus
The compound’s effects are primarily due to the individual components’ interactions with various molecular targets and pathways. For example:
2-Benzofuran-1,3-dione: Acts as an electrophile in various organic reactions, facilitating nucleophilic attack.
Ethane-1,2-diol: Functions as a hydrogen bond donor and acceptor, influencing its role as a solvent and antifreeze.
Hexanedioic acid: Participates in condensation reactions to form polyamides, impacting material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic Acid: Similar to 2-benzofuran-1,3-dione but in its acid form.
Propylene Glycol: Similar to ethane-1,2-diol but with an additional methyl group.
Glutaric Acid: Similar to hexanedioic acid but with one fewer carbon atom.
1-Heptanol: Similar to 6-methylheptan-1-ol but without the methyl substitution.
1-Nonanol: Similar to 8-methylnonan-1-ol but without the methyl substitution.
Uniqueness
2-Benzofuran-1,3-dione: Unique due to its benzofuran structure, providing distinct reactivity and applications.
Ethane-1,2-diol: Unique for its widespread use in antifreeze and polyester production.
Hexanedioic acid: Unique for its role in nylon-6,6 production.
6-Methylheptan-1-ol: Unique due to its specific structure, influencing its physical and chemical properties.
8-Methylnonan-1-ol:
Eigenschaften
IUPAC Name |
2-benzofuran-1,3-dione;ethane-1,2-diol;hexanedioic acid;6-methylheptan-1-ol;8-methylnonan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O.C8H4O3.C8H18O.C6H10O4.C2H6O2/c1-10(2)8-6-4-3-5-7-9-11;9-7-5-3-1-2-4-6(5)8(10)11-7;1-8(2)6-4-3-5-7-9;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h10-11H,3-9H2,1-2H3;1-4H;8-9H,3-7H2,1-2H3;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLESCNQXOMGEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCO.CC(C)CCCCCO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68908-74-7 | |
| Record name | Hexanedioic acid, polymer with 1,2-ethanediol and 1,3-isobenzofurandione, isodecyl isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


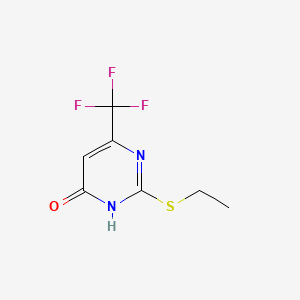
![N'-(2-aminoethyl)-N'-[(2-ethenylphenyl)methyl]ethane-1,2-diamine;1,2-bis(ethenyl)benzene](/img/structure/B3344324.png)
![Ethanamine, N,N',N''-[(2,4,6,8,8-pentamethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B3344330.png)
